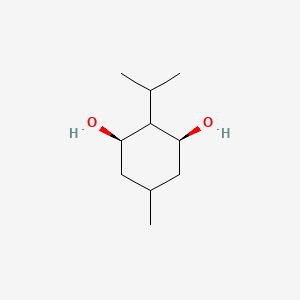

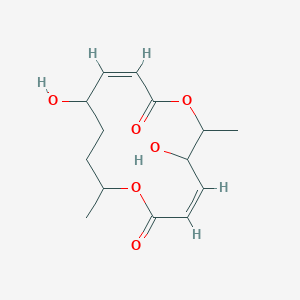

![molecular formula C35H58O11 B1233302 (3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A complex of polyene antibiotics obtained from Streptomyces filipinensis. Filipin III alters membrane function by interfering with membrane sterols, inhibits mitochondrial respiration, and is proposed as an antifungal agent. Filipins I, II, and IV are less important.

Scientific Research Applications

Synthesis and Stereochemistry

The compound has been involved in the synthesis of polyacene derivatives, demonstrating its potential in organic synthesis and stereochemical applications (Ashton, Mathias, & Stoddart, 1993).

It has been used in stereoselective synthesis, particularly in the creation of active metabolites for potent PI3 kinase inhibitors, illustrating its role in medicinal chemistry (Chen et al., 2010).

Chemical Transformations and Intermediates

The compound serves as a key intermediate in the asymmetric synthesis of various oxygenated elemanoids, indicating its versatility in complex organic syntheses (Kato et al., 1993).

Research has shown its use in the preparation of stigmastadien derivatives, highlighting its adaptability in creating structurally diverse molecules (Ketuly et al., 2010).

Biological Activities and Medicinal Chemistry

Studies indicate its involvement in the biosynthesis of maresins, compounds with potent anti-inflammatory and proresolving actions, underscoring its significance in bioactive molecule development (Serhan et al., 2009).

Its derivatives have been key intermediates in the synthesis of polyhydroxyindolizidines, contributing to the field of neuroprotective and potential therapeutic agents (Izquierdo et al., 1999).

Advanced Synthesis Techniques

- Research has explored its application in stereocontrol in organic synthesis using silicon-containing compounds, demonstrating its utility in advanced synthetic methodologies (Fleming & Lawrence, 1998).

Diverse Chemical Syntheses

Its structure has been a core part of syntheses of various secosteroids and other complex molecules, adding to the understanding of diverse synthetic routes (Harnik et al., 1976).

The compound has been integral in the asymmetric total synthesis of biscembranoids, providing insights into the construction of complex natural product molecules (Yasuda et al., 1998).

Additional Applications

- Additional studies have highlighted its use in the synthesis of enantiopure quinones and large heterocyclic rings from carbohydrate precursors, further demonstrating its versatility in organic chemistry and drug development (Birkbeck et al., 2004), (Stoddart et al., 1969).

properties

Product Name |

(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |

|---|---|

Molecular Formula |

C35H58O11 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6-,10-8-,12-9-,15-13-,23-14-/t24-,25-,26+,27-,28+,29-,30-,31+,32+,33-,34-/m0/s1 |

InChI Key |

IMQSIXYSKPIGPD-CNYRRFOGSA-N |

Isomeric SMILES |

CCCCC[C@H]([C@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](/C(=C\C=C/C=C\C=C/C=C\[C@@H]([C@@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O |

SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |

synonyms |

Desoxylagosin Filimarisin Filipin Filipin I Filipin II Filipin III Filipin IV NSC 3364 NSC-3364 NSC3364 U 5956 U-5956 U5956 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

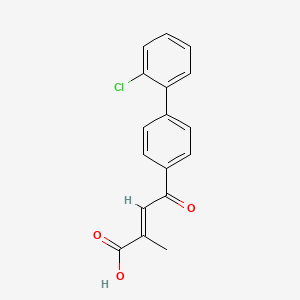

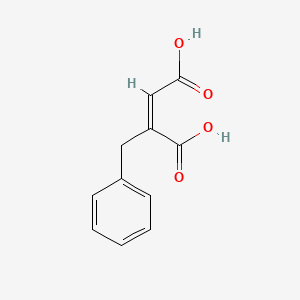

![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)

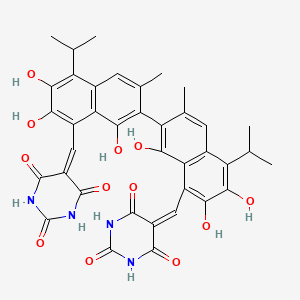

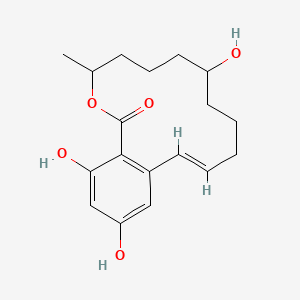

![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)

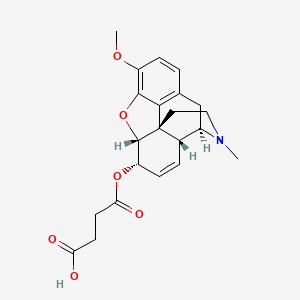

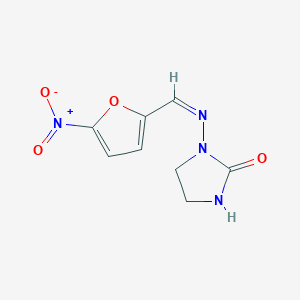

![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)

![[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino N-phenylcarbamate](/img/structure/B1233233.png)

![1-(4-Chlorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B1233238.png)